N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide is a chemical compound that features a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with an appropriate amine derivative. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide
- 2-(trifluoromethyl)benzamide
- 4-(trifluoromethyl)benzamide
Uniqueness
N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide is unique due to the presence of both a hydroxyl group and a trifluoromethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c15-14(16,17)11-4-2-1-3-10(11)12(19)18-9-13(20)5-7-21-8-6-13/h1-4,20H,5-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMXREJLFRJETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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